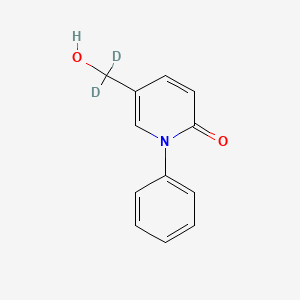![molecular formula C8H13ClN2O4 B13449861 Methyl 2-{6-oxo-5-oxa-2,7-diazaspiro[3.4]octan-7-yl}acetate hydrochloride](/img/structure/B13449861.png)
Methyl 2-{6-oxo-5-oxa-2,7-diazaspiro[3.4]octan-7-yl}acetate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-{6-oxo-5-oxa-2,7-diazaspiro[3.4]octan-7-yl}acetate hydrochloride is a synthetic compound with a unique spirocyclic structure. This compound is characterized by its spiro[3.4]octane core, which includes both oxygen and nitrogen atoms, making it a versatile molecule in various chemical and biological applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{6-oxo-5-oxa-2,7-diazaspiro[3.4]octan-7-yl}acetate hydrochloride typically involves the formation of the spirocyclic core followed by functional group modifications. One common method involves the reaction of a suitable precursor with a spirocyclization agent under controlled conditions. For example, a precursor containing a diazaspiro[3.4]octane core can be reacted with methyl chloroacetate in the presence of a base to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the final product in its hydrochloride salt form .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-{6-oxo-5-oxa-2,7-diazaspiro[3.4]octan-7-yl}acetate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile employed .
Aplicaciones Científicas De Investigación
Methyl 2-{6-oxo-5-oxa-2,7-diazaspiro[3.4]octan-7-yl}acetate hydrochloride has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly those with spirocyclic structures.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.
Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals .
Mecanismo De Acción
The mechanism of action of Methyl 2-{6-oxo-5-oxa-2,7-diazaspiro[3.4]octan-7-yl}acetate hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparación Con Compuestos Similares
Similar Compounds
- 8-methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one hydrochloride
- 3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one hydrochloride
- 2-(2-(tert-butoxycarbonyl)-5-oxo-2,6-diazaspiro[3.6]decan-6-yl)benzoic acid
Uniqueness
Methyl 2-{6-oxo-5-oxa-2,7-diazaspiro[3.4]octan-7-yl}acetate hydrochloride is unique due to its specific spirocyclic structure and the presence of both oxygen and nitrogen atoms within the ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, highlighting its potential for specialized uses .
Propiedades
Fórmula molecular |
C8H13ClN2O4 |
|---|---|
Peso molecular |
236.65 g/mol |
Nombre IUPAC |
methyl 2-(6-oxo-5-oxa-2,7-diazaspiro[3.4]octan-7-yl)acetate;hydrochloride |
InChI |
InChI=1S/C8H12N2O4.ClH/c1-13-6(11)2-10-5-8(3-9-4-8)14-7(10)12;/h9H,2-5H2,1H3;1H |
Clave InChI |
FAAVXOSPFBQZEY-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CN1CC2(CNC2)OC1=O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



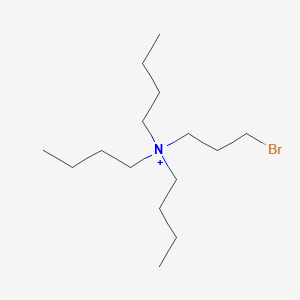


![4-Bromo-2,5-di(methoxy-d3)benzeneethanamine Hydrochloride; 4-Bromo-2,5-(dimethoxy-d6)benzeneethanamine Hydrochloride; 2-[(2,5-Dimethoxy-d6)-4-bromophenyl]ethylamine Hydrochloride; 4-Bromo-2,5-(dimethoxy-d6)phenethylamine Hydrochloride; 2,5-(Dimethoxy-d6)-4-bromophenethylamine Hydrochloride](/img/structure/B13449796.png)
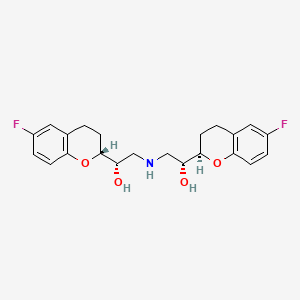
![[(3S)-2,2,5,5-tetradeuteriooxolan-3-yl] N-[(2S,3R)-3-hydroxy-4-[2-methylpropyl-(4-nitrophenyl)sulfonylamino]-1-phenylbutan-2-yl]carbamate](/img/structure/B13449800.png)
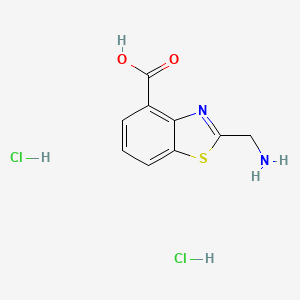
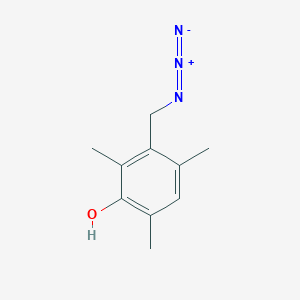
![N-[9-[(2R,3R,4R,5R)-4-[bis(4-methoxyphenyl)-phenylmethoxy]-3-[tert-butyl(dimethyl)silyl]oxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide](/img/structure/B13449836.png)


![4-[(2-Aminoethyl)thio]-8-(trifluoromethyl)quinoline](/img/structure/B13449851.png)
